

TNG348 and PARP Inhibitors: A Comparative Analysis of Efficacy in HRD Cancers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TNG348

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A detailed guide for researchers and drug development professionals on the distinct mechanisms and preclinical efficacy of the USP1 inhibitor **TNG348** compared to PARP inhibitors as monotherapies in homologous recombination deficient (HRD) tumors.

The landscape of targeted cancer therapy for tumors with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations, has been dominated by the success of PARP inhibitors. However, the emergence of novel therapeutic agents like **TNG348**, a USP1 inhibitor, has opened new avenues for treating these cancers. This guide provides a comprehensive comparison of the preclinical efficacy of **TNG348** and PARP inhibitors when used as single agents, supported by available experimental data and methodologies.

It is crucial to note that the clinical development of **TNG348** was halted in its Phase 1/2 trial due to observed liver toxicity.^[1] This decision underscores the importance of evaluating both efficacy and safety in drug development. While **TNG348** will not be progressing to the clinic as a monotherapy or in combination, the preclinical data generated offers valuable insights into the biology of HRD tumors and potential future therapeutic strategies.

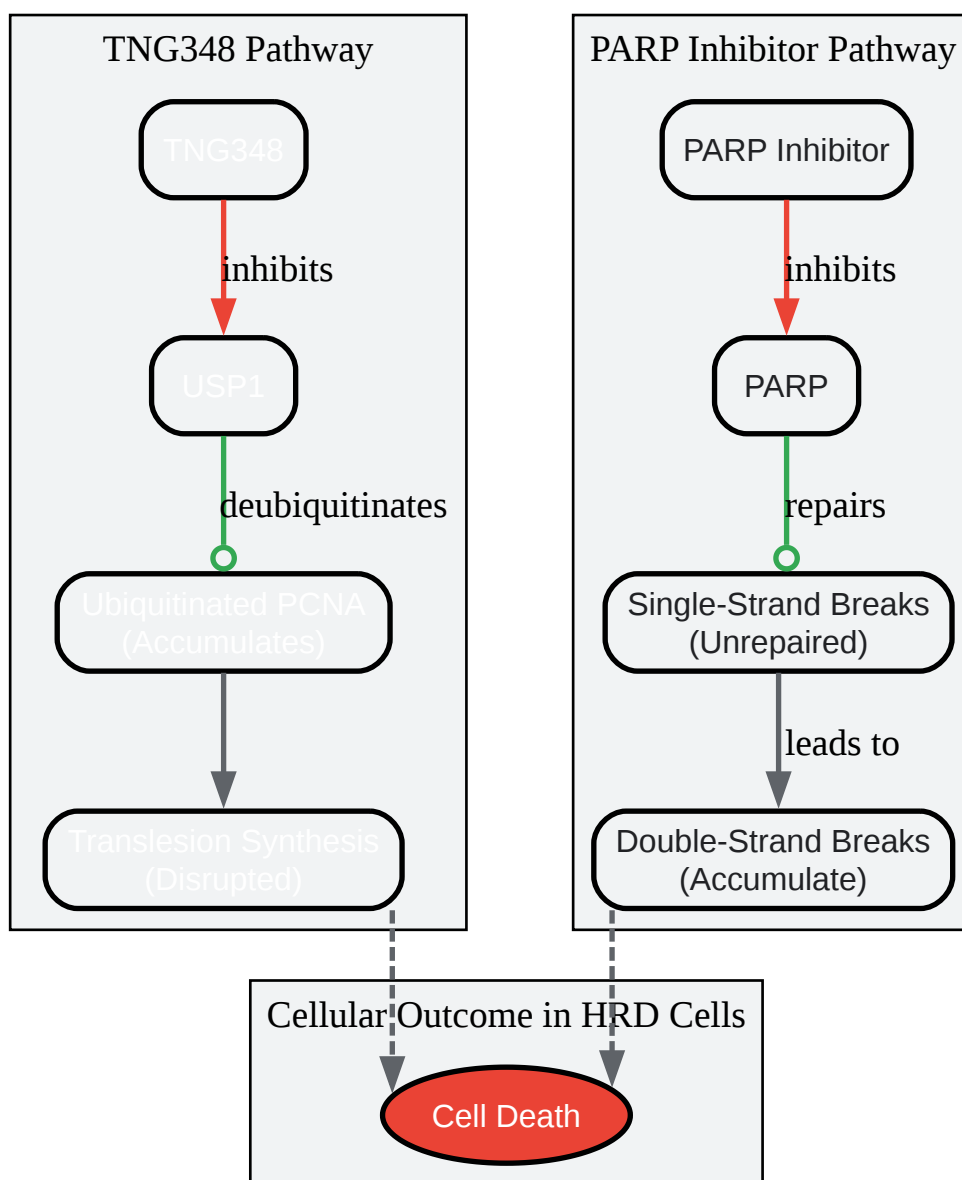
Mechanism of Action: Two Distinct Approaches to Targeting HRD

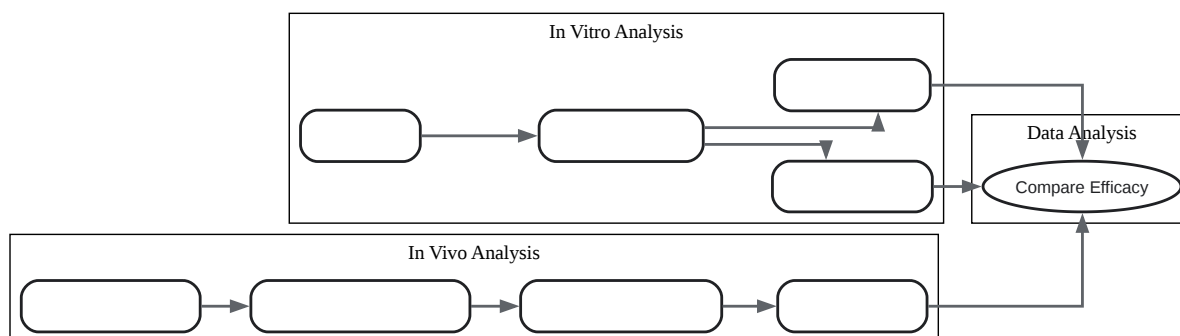
TNG348 and PARP inhibitors exploit the synthetic lethality concept in HRD cancer cells, but through different pathways.

TNG348, an allosteric inhibitor of ubiquitin-specific protease 1 (USP1), disrupts the DNA damage tolerance pathway.[2][3] USP1 is responsible for deubiquitinating proteins involved in DNA repair, notably PCNA and FANCD2.[4] By inhibiting USP1, **TNG348** leads to the accumulation of ubiquitinated PCNA, which in turn disrupts translesion synthesis (TLS), a DNA damage tolerance mechanism.[2][3] This disruption in HRD cells, which are already deficient in a major DNA repair pathway, leads to overwhelming DNA damage and subsequent cell death.

PARP inhibitors, on the other hand, target the base excision repair (BER) pathway. PARP enzymes are crucial for detecting and signaling single-strand DNA breaks. By inhibiting PARP, these breaks are not repaired and can degenerate into more lethal double-strand breaks during DNA replication. In HRD cells that cannot efficiently repair these double-strand breaks through homologous recombination, this leads to genomic instability and cell death.[5][6][7]

The distinct mechanisms of action of **TNG348** and PARP inhibitors are a key rationale for their potential synergistic use, as they target different, non-overlapping DNA repair pathways.[2][5][8][9]





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- To cite this document: BenchChem. [TNG348 and PARP Inhibitors: A Comparative Analysis of Efficacy in HRD Cancers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136822#comparing-the-efficacy-of-tng348-and-parp-inhibitors-alone]

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